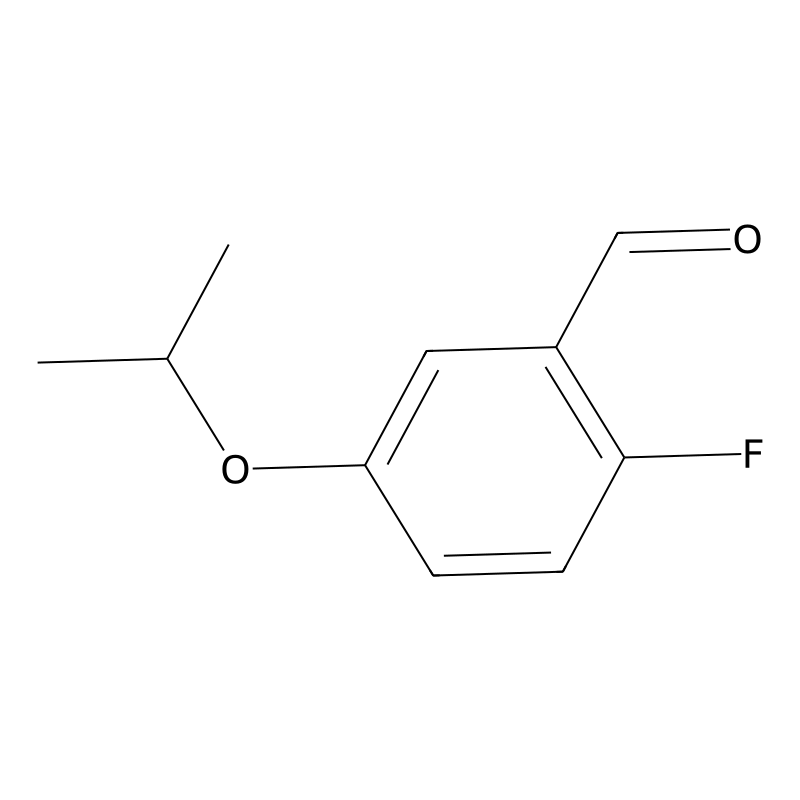2-Fluoro-5-isopropoxybenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Fluoro-5-isopropoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring with a formyl group (CHO) and specific substituents: a fluorine atom at the second position (ortho) and an isopropoxy group (OCH(CH₃)₂) at the fifth position (para). Its molecular formula is C₉H₁₁F O₂, and it is classified under benzaldehydes, which are known for their distinctive aromatic properties and reactivity in organic synthesis .
Organic Synthesis:
- 2-F-5-iPrBA can be used as a starting material for the synthesis of more complex molecules. A study published in the journal "Synthetic Communications" describes its use in the preparation of fluorinated diarylheptanoids, a class of natural products with various biological activities [].
Material Science:
- Some research suggests 2-F-5-iPrBA might have potential applications in the development of functional materials. A study presented at the 2011 Spring National Meeting & Exposition of the American Chemical Society explored its use as a ligand in the design of coordination polymers []. However, further investigation is needed to confirm its efficacy and potential uses.
Pharmaceutical Research:
- Limited research suggests 2-F-5-iPrBA might possess some biological activities. A patent application describes its potential as an anti-inflammatory and analgesic agent []. However, further studies are crucial to evaluate its safety, efficacy, and potential side effects before any therapeutic applications can be considered.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to alcohols or other derivatives.
- Oxidation: 2-Fluoro-5-isopropoxybenzaldehyde can be oxidized to form corresponding carboxylic acids.
- Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
- Condensation Reactions: It can react with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
Several methods have been proposed for synthesizing 2-Fluoro-5-isopropoxybenzaldehyde:
- Starting from 3-Fluorophenol:
- Alternative Synthetic Routes:
- Other methods may involve direct fluorination of substituted benzaldehydes or modifications of existing aromatic compounds through electrophilic aromatic substitution.
2-Fluoro-5-isopropoxybenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:
- Pharmaceutical Development: Used in the synthesis of biologically active compounds.
- Material Science: Potential use in developing new materials with specific properties due to its unique functional groups.
- Organic Synthesis: Acts as a building block for more complex organic molecules.
Several compounds share structural similarities with 2-Fluoro-5-isopropoxybenzaldehyde. Here are a few notable examples:
| Compound Name | CAS Number | Key Features | Similarity Index |
|---|---|---|---|
| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | Methoxy group instead of isopropoxy | 0.91 |
| 2-Fluoro-4-isopropoxybenzaldehyde | 1242070-92-3 | Different substitution pattern on the benzene ring | 0.92 |
| 2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | Two fluorine atoms at different positions | 0.91 |
| 3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | Fluorine at a different position | 0.88 |
These compounds illustrate variations in substituent types and positions on the benzene ring, highlighting the structural uniqueness of 2-Fluoro-5-isopropoxybenzaldehyde while also indicating potential avenues for comparative studies in biological activity and reactivity patterns.








